molecular formula C31H37ClN4O4 B611137 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate CAS No. 2158336-47-9

5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

Cat. No. B611137
M. Wt: 565.11
InChI Key: VPOLLACBGNYGIN-UHFFFAOYSA-N
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Description

TAMRA (tetramethylrhodamine) is a well known fluorophore that has a long history of use in biomolecule labeling. TAMRA can serve as a FRET acceptor for FAM (fluorescein). TAMRA amine is a derivative having a primary amine group that can be conjugated with various electrophiles like activated esters, epoxides, etc., used in reductive amination reactions, and in enzymatic transamination.

Scientific Research Applications

Fragmentation Mechanisms

  • Research by Grob, Unger, Weiler, and Weiss (1972) explored the fragmentation reactions of similar compounds, providing insights into the quantitative fragmentation yielding various hydrolysis products. This research helps in understanding the chemical behavior of complex molecules like 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate under certain conditions (Grob, Unger, Weiler, & Weiss, 1972).

Antiviral Properties

  • Carr et al. (1976) investigated bis-basic-substituted polycyclic aromatic compounds, including compounds with structures similar to 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate, for their antiviral properties. This research is significant for understanding the potential biomedical applications of such compounds (Carr et al., 1976).

Synthesis and Reactions

  • Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, and Oberhänsli (1977) conducted studies on the synthesis and reactions of similar compounds. Their work contributes to the broader understanding of synthetic pathways and reactions for complex molecules like 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate (Chaloupka et al., 1977).

Biotransformation Studies

  • Research by León et al. (2009) on the biotransformation of compounds similar to 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate can provide crucial insights into how such complex molecules are metabolized in biological systems, which is important for pharmacological and toxicological studies (León et al., 2009).

Synthesis of Novel Compounds

  • Research by Aydın and Kaya (2013) focused on synthesizing novel compounds, including structures related to 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate. This research is important for expanding the range of synthetic methods available for producing such complex molecules (Aydın & Kaya, 2013).

Corrosion Inhibition

  • Hu, Yan-bin, Ma, Zhu, Jun, Li, and Cao (2016) studied benzothiazole derivatives as corrosion inhibitors, which is relevant for understanding the potential industrial applications of 5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate in protecting materials from corrosion (Hu et al., 2016).

Electronic Spectra for Electroluminescent Layers

  • Dobrikov, Dobrikov, and Aleksandrova (2011) conducted research on the synthesis and electronic spectra of new low-molecular weight compounds, similar to the compound , for potential application in electroluminescent layers. This could pave the way for its use in advanced electronic and display technologies (Dobrikov, Dobrikov, & Aleksandrova, 2011).

properties

CAS RN

2158336-47-9

Product Name

5-((6-Aminohexyl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

Molecular Formula

C31H37ClN4O4

Molecular Weight

565.11

IUPAC Name

5-((6-ammoniohexyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate chloride

InChI

InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H

InChI Key

VPOLLACBGNYGIN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C(C2=C(C([O-])=O)C=C(C(NCCCCCC[NH3+])=O)C=C2)=C3C=C/4)C(OC3=CC4=[N+](C)/C)=C1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TAMRA amine, 5-isomer

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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